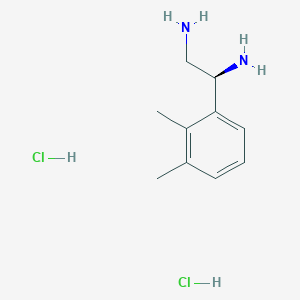
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound. It is characterized by the presence of two amine groups attached to an ethane backbone, with a 2,3-dimethylphenyl substituent. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method involves the reduction of 2,3-dimethylacetophenone using a reducing agent such as sodium borohydride, followed by the introduction of amine groups through reductive amination. The reaction conditions often include solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts or enzymatic methods can also be employed to achieve high enantiomeric purity, which is crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is utilized in various fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme-substrate interactions due to its chiral nature.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism by which (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways, making it useful in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(2,3-Dimethylphenyl)ethylamine
- (1S)-1-(2,5-Dimethylphenyl)ethanamine
- (1S)-1-(2-Methoxyphenyl)ethylamine
Uniqueness
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific substitution pattern on the phenyl ring and the presence of two amine groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H18Cl2N2 |
|---|---|
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
(1S)-1-(2,3-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1 |
Clave InChI |
MPSRLUZFHTVYIW-YQFADDPSSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@@H](CN)N)C.Cl.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C(CN)N)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


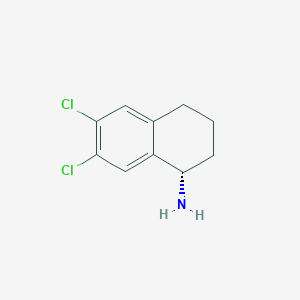
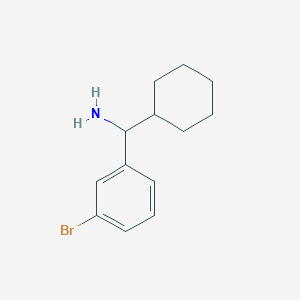
![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
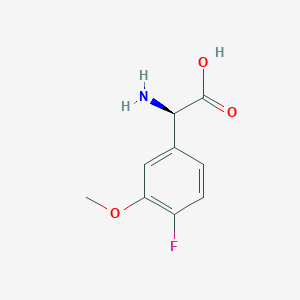
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
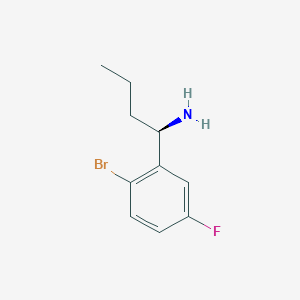
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
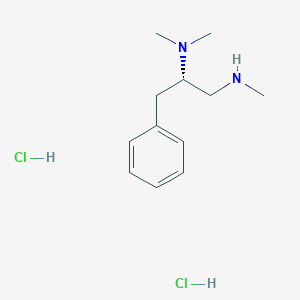
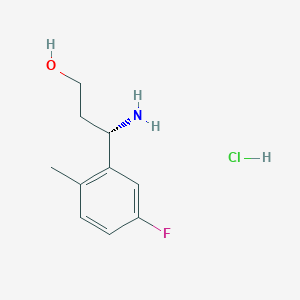
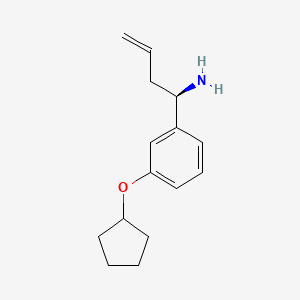
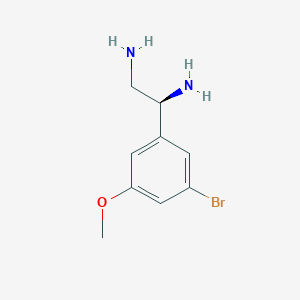
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)

